molecular formula C8H12NOP B2779841 (3-Aminophenyl)dimethylphosphine oxide CAS No. 26728-38-1

(3-Aminophenyl)dimethylphosphine oxide

Cat. No. B2779841
Key on ui cas rn: 26728-38-1
M. Wt: 169.164
InChI Key: AIIKUEAQCXSYFB-UHFFFAOYSA-N
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Patent
US08759522B2

Procedure details

To a solution of compound 286 (1.5 g, 7.5 mmol) in methanol (62 ml) and water (12 ml) under nitrogen at room temperature was added ammonium chloride (0.604 g, 11.3 mmol) and iron (1.68 g, 30.1 mmol). The resulting mixture was heated to reflux for 30 min then filtered through celite. The celite pad was rinsed with methanol. The filtrate and washings were combined and concentrated and the residue was purified via Biotage (linear gradient 0-20%, methanol/dichloromethane; 25M column) to afford compound 287 as a yellow solid (1.27 g, 7.51 mmol, quantitative). MS (m/z): 170.1 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.604 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1)([CH3:4])=[O:3].[Cl-].[NH4+]>CO.O.[Fe]>[CH3:4][P:2]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[NH2:11])([CH3:1])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CP(=O)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.604 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
62 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
1.68 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered through celite
WASH
Type
WASH
Details
The celite pad was rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via Biotage (linear gradient 0-20%, methanol/dichloromethane; 25M column)

Outcomes

Product
Name
Type
product
Smiles
CP(=O)(C)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.51 mmol
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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